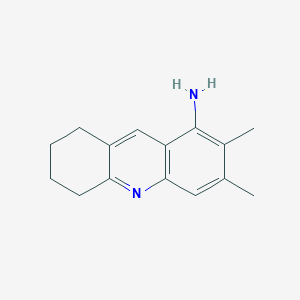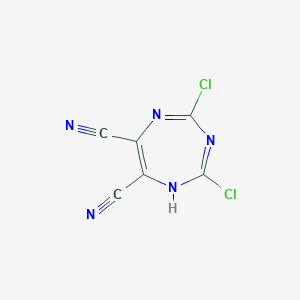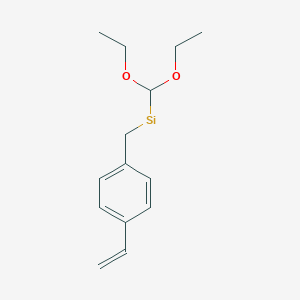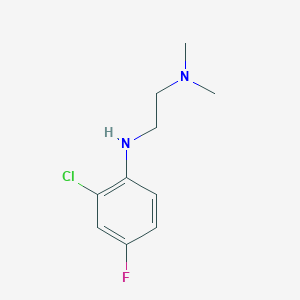
9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: is a chemical compound that belongs to the class of benzodioxepines. This compound is characterized by the presence of a fluorine atom at the 9th position, a carboxylic acid group at the 6th position, and a benzodioxepine ring structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves multiple steps. One common method involves the use of 2,4-dibromoalkylbutyrate as a raw material. The synthesis proceeds through a three-step reaction process, which includes bromination, dehydrobromination, and cyclization . The reaction conditions are generally mild, and the process does not require the use of expensive catalysts like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials are readily available, and the reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted benzodioxepine derivatives.
Aplicaciones Científicas De Investigación
9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Comparison: 9-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the presence of the benzodioxepine ring structure and the specific positioning of the fluorine atom and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
823797-33-7 |
|---|---|
Fórmula molecular |
C10H9FO4 |
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
6-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-9-carboxylic acid |
InChI |
InChI=1S/C10H9FO4/c11-7-3-2-6(10(12)13)8-9(7)15-5-1-4-14-8/h2-3H,1,4-5H2,(H,12,13) |
Clave InChI |
WOCNVZQOPFNMEO-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CC(=C2OC1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)

![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)


![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)



![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)

